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Compound of Interest

Compound Name: AZ13705339

Cat. No.: B15602458

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the molecular and
pharmacological characteristics of AZ13705339, a highly potent and selective inhibitor of p21-
activated kinases 1 and 2 (PAK1 and PAK2). The information presented herein is intended to
support further research and development efforts targeting PAK-driven pathologies.

Core Molecular Data

AZ13705339 is a complex small molecule with the chemical formula C33H36FN703S.[1][2] Its
molecular properties are summarized in the table below.

Property Value Reference
Molecular Formula C33H36FN703S [1][2]
Molecular Weight 629.76 g/mol [1]

Exact Mass 629.2584 [1]

CAS Number 2016806-57-6 [1]

Purity >98%

Elemental Analysis
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A detailed elemental analysis of AZ13705339 is provided in the following table, outlining the
percentage composition of each element.

Element Symbol Percentage
Carbon C 62.94%
Hydrogen H 5.76%
Fluorine F 3.02%
Nitrogen N 15.57%
Oxygen 0] 7.62%

Sulfur S 5.09%

Biological Activity and Mechanism of Action

AZ13705339 is a highly potent inhibitor of PAK1 and PAK2, with IC50 values of 0.33 nM and 6
nM, respectively. It demonstrates remarkable selectivity, with a greater than 7500-fold
selectivity for PAK1 over PAK4 (IC50 = 2.6 uM). The mechanism of action involves competitive
binding to the ATP-binding pocket of PAK1, which inhibits its kinase activity.[1] This blockade of
PAK1 signaling disrupts downstream pathways, such as the MAPK and PI3K/AKT cascades,
which are crucial for cytoskeletal dynamics, cell motility, survival, and proliferation.[1]

Signaling Pathway Inhibition

The inhibitory action of AZ13705339 on the PAK1 signaling pathway can be visualized as
follows:
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Figure 1: Mechanism of action of AZ13705339 on the PAK1 signaling cascade.

Experimental Protocols

The following outlines a general experimental workflow for assessing the inhibitory activity of
AZ13705339. This is a representative protocol based on standard kinase inhibitor profiling
assays.

Kinase Inhibition Assay (Example)

o Reagent Preparation:

o Prepare a stock solution of AZ13705339 in DMSO (e.g., 10 mM).
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o Prepare a serial dilution of the compound in assay buffer.

o Prepare recombinant PAK1 enzyme, substrate peptide, and ATP in assay buffer.

e Assay Procedure:
o Add the diluted AZ13705339 or vehicle control (DMSO) to a 384-well plate.

o Add the PAK1 enzyme to the wells and incubate for a pre-determined time (e.g., 15
minutes) at room temperature to allow for compound binding.

o Initiate the kinase reaction by adding the substrate peptide and ATP mixture.
o Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.
o Stop the reaction by adding a suitable stop reagent (e.g., EDTA).

o Detect the phosphorylated substrate using an appropriate method, such as fluorescence
polarization, TR-FRET, or luminescence.

e Data Analysis:

o Calculate the percentage of inhibition for each compound concentration relative to the
vehicle control.

o Plot the percentage of inhibition against the logarithm of the compound concentration.

o Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Visualization
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Figure 2: Generalized experimental workflow for determining the IC50 of AZ13705339.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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